Cas no 877-35-0 (a-Bromobutyrophenone)

a-Bromobutyrophenone structure
a-Bromobutyrophenone structure
Product Name:a-Bromobutyrophenone
CAS 번호:877-35-0
MF:C10H11BrO
메가와트:227.097742319107
MDL:MFCD00086353
CID:721812
Update Time:2023-12-08

a-Bromobutyrophenone 화학적 및 물리적 성질

이름 및 식별자

    • 2-Bromo-1-phenylbutan-1-one
    • α-Bromobutyrophenone
    • 1-Butanone,2-bromo-1-phenyl-
    • 2-BROMOBUTYROPHENONE
    • 1-phenyl-2-bromo-1-butanone
    • 2-Brom-1-phenyl-butan-1-on
    • 2-bromo-1-phenyl-butan-1-one
    • 2-Bromo-1-phenyl-1-butanone (ACI)
    • Butyrophenone, 2-bromo- (6CI, 7CI, 8CI)
    • Butyrophenone, α-bromo- (4CI)
    • 1-Benzoyl-1-bromopropane
    • NSC 115003
    • a-Bromobutyrophenone
    • MDL: MFCD00086353
    • 인치: 1S/C10H11BrO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
    • InChIKey: NDHOJNYNXYLUCR-UHFFFAOYSA-N
    • 미소: O=C(C(CC)Br)C1C=CC=CC=1

계산된 속성

  • 정밀분자량: 225.99900
  • 동위원소 질량: 225.999
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 150
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 17.1A^2

실험적 성질

  • 밀도: 1.355
  • 비등점: 265.1°C at 760 mmHg
  • 플래시 포인트: 52.9°C
  • PSA: 17.07000
  • LogP: 3.04280

a-Bromobutyrophenone 세관 데이터

  • 세관 번호:2914700090
  • 세관 데이터:

    ?? ?? ??:

    2914700090

    개요:

    2914700090 기타 케톤과 퀴논의 할로겐화 \ 유황화 파생물 (질화 및 아질화 파생물 포함).부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용, 아세톤 신고 포장

    요약:

    HS: 2914700090 케톤과 퀴논의 할로겐, 유황화, 질화 또는 아질화 파생물, 기타 산소 기능 여부에 관계없이 세금 환급율: 9.0% 규제 조건: 부가가치세 없음: 17.0%??? ??:5.5% General tariff:30.0%

a-Bromobutyrophenone 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
B545090-500mg
a-Bromobutyrophenone
877-35-0
500mg
$ 178.00 2023-09-08
TRC
B545090-5g
a-Bromobutyrophenone
877-35-0
5g
$ 1435.00 2023-09-08
Chemenu
CM373039-250mg
2-Bromo-1-phenylbutan-1-one
877-35-0 95%+
250mg
$319 2022-05-27
Chemenu
CM373039-500mg
2-Bromo-1-phenylbutan-1-one
877-35-0 95%+
500mg
$357 2022-05-27
Chemenu
CM373039-1g
2-Bromo-1-phenylbutan-1-one
877-35-0 95%+
1g
$394 2022-05-27
TRC
B545090-5000mg
a-Bromobutyrophenone
877-35-0
5g
$ 1435.00 2023-04-18
Enamine
EN300-21953-0.05g
2-bromo-1-phenylbutan-1-one
877-35-0 95%
0.05g
$58.0 2023-09-16
Enamine
EN300-21953-0.1g
2-bromo-1-phenylbutan-1-one
877-35-0 95%
0.1g
$87.0 2023-09-16
Enamine
EN300-21953-0.25g
2-bromo-1-phenylbutan-1-one
877-35-0 95%
0.25g
$124.0 2023-09-16
Enamine
EN300-21953-0.5g
2-bromo-1-phenylbutan-1-one
877-35-0 95%
0.5g
$195.0 2023-09-16

a-Bromobutyrophenone 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Diphenyl sulfoxide Solvents: Dichloromethane ;  -78 °C; 20 min, -78 °C; -78 °C → 0 °C; 20 min, 0 °C
1.2 Reagents: Sodium hydroxide ,  Water ;  12 h, 40 °C
1.3 Reagents: Monosodium phosphate ,  Potassium bromide ;  12 h, 40 °C
참조
Synthesis of α-heterosubstituted ketones through sulfur mediated difunctionalization of internal alkynes
Zhang, Zhong; et al, Chemical Science, 2019, 10(19), 5156-5161

합성 방법 2

반응 조건
1.1 Reagents: Vanadium trichloride Solvents: Dichloromethane
1.2 -
참조
Highly chemoselective coupling reactions of organovanadium compounds
Hirao, Toshikazu; et al, Tetrahedron Letters, 1986, 27(8), 929-32

합성 방법 3

반응 조건
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  rt; rt
1.2 Solvents: Diethyl ether ;  rt; 6 h, reflux
1.3 Reagents: Sulfuric acid Solvents: Water
2.1 Reagents: Bromine ;  0 °C; 20 min, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
참조
N-Aminoimidazole Derivatives Inhibiting Retroviral Replication via a Yet Unidentified Mode of Action
Lagoja, Irene M.; et al, Journal of Medicinal Chemistry, 2003, 46(8), 1546-1553

합성 방법 4

반응 조건
1.1 Solvents: Carbon tetrachloride
2.1 -
참조
Reactivity of α-halogenated imines. Part XVI. Synthesis of 1-aryl-2,2-dichloro-1-alkanones
De Kimpe, Norbert; et al, Synthetic Communications, 1978, 8(2), 75-85

합성 방법 5

반응 조건
1.1 Reagents: Aluminum chloride
2.1 Reagents: Bromine Solvents: Carbon tetrachloride
참조
Effects of anti-ecdysteroid azole analogs of metyrapone on the larval development of the fleshfly, Neobellieria bullata
Belai, Ivan; et al, Pesticide Science, 1995, 44(3), 225-32

합성 방법 6

반응 조건
1.1 Reagents: Bromine
참조
Chemical analysis of two new designer drugs: buphedrone and pentedrone
Maheux, Chad R.; et al, Drug Testing and Analysis, 2012, 4(1), 17-23

합성 방법 7

반응 조건
1.1 Reagents: Bromine ;  0 °C; 20 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
N-Aminoimidazole Derivatives Inhibiting Retroviral Replication via a Yet Unidentified Mode of Action
Lagoja, Irene M.; et al, Journal of Medicinal Chemistry, 2003, 46(8), 1546-1553

합성 방법 8

반응 조건
1.1 Reagents: N-Bromosuccinimide ,  Water Catalysts: Azobisisobutyronitrile Solvents: Ethyl acetate ;  rt; 6 h, 60 °C
참조
2-Amino-4-arylthiazoles through One-Pot Transformation of Alkylarenes with NBS and Thioureas
Shibasaki, Kaho; et al, European Journal of Organic Chemistry, 2019, 2019(14), 2520-2527

합성 방법 9

반응 조건
1.1 Reagents: Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, (T-4)-bromotrichloroferrate(1-) (1:1) Solvents: Acetonitrile ;  4 h, 25 °C
참조
Visible light-induced selective aerobic oxidative transposition of vinyl halides using a tetrahalogenoferrate(III) complex catalyst
Li, Sanliang; et al, Organic Chemistry Frontiers, 2018, 5(3), 380-385

합성 방법 10

반응 조건
1.1 Reagents: N,N-Dibromo-4-methylbenzenesulfonamide Solvents: Acetone ,  Ethyl acetate ,  Water ;  10 min, rt
1.2 Reagents: Sodium sulfite ;  24 h, rt
참조
TsNBr2 mediated oxidative functionalization of alkynes
Rajbongshi, Kamal Krishna; et al, Tetrahedron, 2016, 72(29), 4151-4158

합성 방법 11

반응 조건
1.1 Reagents: N-Bromosuccinimide ,  Sodium hydroxide
참조
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; et al, Organic Reactions (Hoboken, 1985, 33,

합성 방법 12

반응 조건
1.1 Solvents: Thionyl chloride
1.2 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane
참조
Synthesis and Pharmacological Evaluation of Estrogen Receptor Ligands and Cyclooxygenase Inhibitors
Wiglenda, Thomas, 2004, , ,

합성 방법 13

반응 조건
참조
Reactivity of α-halogenated imines. Part XVI. Synthesis of 1-aryl-2,2-dichloro-1-alkanones
De Kimpe, Norbert; et al, Synthetic Communications, 1978, 8(2), 75-85

합성 방법 14

반응 조건
1.1 Reagents: Potassium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane ,  Water ;  24 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  rt
참조
Direct and Selective Benzylic Oxidation of Alkylarenes via C-H Abstraction Using Alkali Metal Bromides
Moriyama, Katsuhiko; et al, Organic Letters, 2012, 14(9), 2414-2417

a-Bromobutyrophenone Raw materials

a-Bromobutyrophenone Preparation Products

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